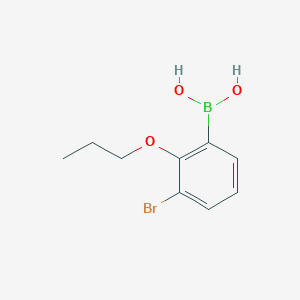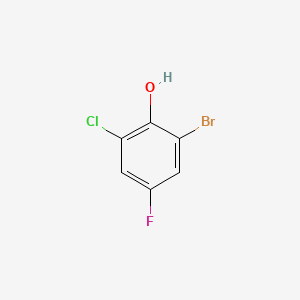
3-溴-2-丙氧基苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3-Bromo-2-propoxyphenylboronic acid, is a boronic acid derivative, which is a class of compounds commonly used in organic synthesis, particularly in Suzuki coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them versatile intermediates in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of arylboronic acids, such as 3-Bromo-2-propoxyphenylboronic acid, can be achieved through several methods. One common approach is the lithium-halogen exchange followed by an "in situ quench" with a boron reagent, as described in the preparation of 3-pyridylboronic acid . This method could potentially be adapted for the synthesis of the compound by starting with an appropriate 3-bromo-2-propoxyphenyl halide.
Molecular Structure Analysis
While the specific molecular structure of 3-Bromo-2-propoxyphenylboronic acid is not detailed in the provided papers, the general structure of arylboronic acids is well-understood. They typically consist of an aromatic ring substituted with a boronic acid group (-B(OH)_2). The presence of a bromo substituent would influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions. For instance, they are key components in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biaryl compounds . The halogen substituent on the arylboronic acid can also undergo halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from a phenylboronic acid derivative . Additionally, arylboronic acids can be involved in carbonylative cyclization reactions to yield complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-propoxyphenylboronic acid would be influenced by both the boronic acid and bromo functional groups. Arylboronic acids generally have high melting points and exhibit stability in the solid state but can undergo slow oxidation in solution . The bromo substituent adds to the compound's reactivity, making it amenable to further functionalization through nucleophilic substitution or via participation in coupling reactions .
安全和危害
作用机制
Mode of Action
The compound is an organoboron compound, which are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound, as a boron reagent, participates in the transmetalation step, where it transfers the organic group from boron to palladium .
Pharmacokinetics
. This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Action Environment
The action of 3-Bromo-2-propoxyphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which 3-Bromo-2-propoxyphenylboronic acid belongs, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.
属性
IUPAC Name |
(3-bromo-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIDAIRUWTFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399030 |
Source


|
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848779-86-2 |
Source


|
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)



![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)